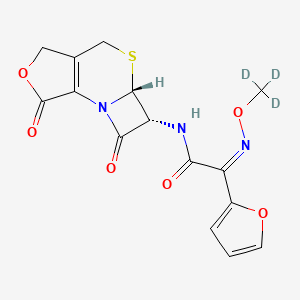
Myoferlin inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myoferlin inhibitor 1 is a small molecule compound designed to target and inhibit the function of myoferlin, a protein that plays a crucial role in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling. Myoferlin is overexpressed in several types of cancer, such as pancreatic ductal adenocarcinoma and breast cancer, where it contributes to tumor progression and metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myoferlin inhibitor 1 involves the creation of 1,5-diaryl-1,2,4-triazole derivatives. The process typically includes the following steps:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate aryl aldehyde under acidic conditions.
Substitution Reactions: The triazole core undergoes substitution reactions with various aryl halides to introduce the desired aryl groups at the 1 and 5 positions of the triazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Myoferlin inhibitor 1 primarily undergoes substitution reactions during its synthesis. Additionally, it may participate in other reactions such as:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazole ring, potentially altering the compound’s activity.
Common Reagents and Conditions:
Substitution Reactions: Aryl halides, hydrazine, and aryl aldehydes are commonly used reagents. Acidic conditions and catalysts such as palladium or copper may be employed to facilitate the reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which may exhibit different biological activities depending on the nature and position of the substituents .
Aplicaciones Científicas De Investigación
Myoferlin inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: The compound is extensively studied for its potential to inhibit tumor growth and metastasis in cancers such as pancreatic ductal adenocarcinoma and breast cancer. .
Cell Biology: this compound is used to study the role of myoferlin in cellular processes such as membrane repair, vesicle trafficking, and exocytosis.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting myoferlin.
Biochemical Studies: Researchers use this compound to investigate the biochemical pathways involving myoferlin, including its interactions with other proteins and its role in cellular signaling.
Mecanismo De Acción
Myoferlin inhibitor 1 exerts its effects by binding to the myoferlin protein and inhibiting its function. The compound specifically targets the C2D domain of myoferlin, which is crucial for its interaction with cellular membranes and other proteins. By inhibiting myoferlin, the compound disrupts various cellular processes, including:
Comparación Con Compuestos Similares
Myoferlin inhibitor 1 is unique in its ability to specifically target the C2D domain of myoferlin. there are other compounds with similar mechanisms of action:
WJ460: This compound also targets myoferlin and has shown promising anti-tumor effects in breast cancer.
E4: A derivative of 1,5-diaryl-1,2,4-triazole, E4 has improved water solubility and metabolic stability compared to WJ460.
Other Triazole Derivatives: Various 1,5-diaryl-1,2,4-triazole derivatives have been synthesized and studied for their ability to inhibit myoferlin.
Propiedades
Fórmula molecular |
C26H28N6O2 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33) |
Clave InChI |
AASLOEMOCBUITM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


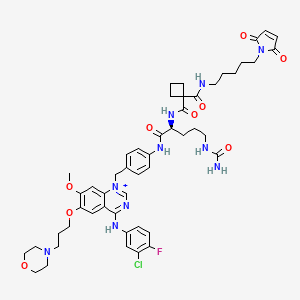
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
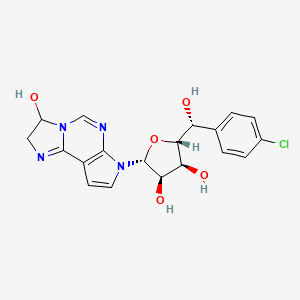

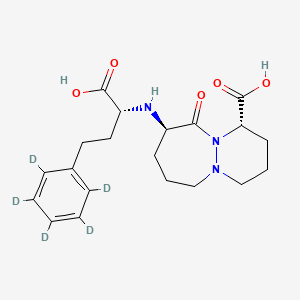

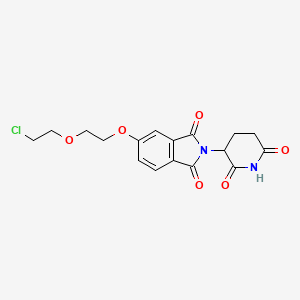
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
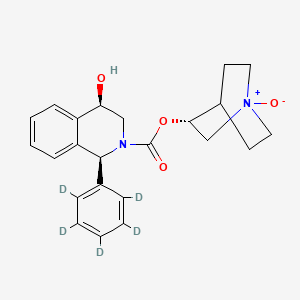

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
